molecular formula C6H9NO2S B13946074 3-Isopropylthiazolidine-2,4-dione

3-Isopropylthiazolidine-2,4-dione

Cat. No.: B13946074
M. Wt: 159.21 g/mol
InChI Key: CUGWAHWCGMTXGE-UHFFFAOYSA-N
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Description

3-Isopropylthiazolidine-2,4-dione is a synthetic derivative of the privileged thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure recognized as significant in medicinal chemistry . The TZD core consists of a five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups at the 2 and 4 positions . This compound features an isopropyl substitution at the N-3 position of the ring, a modification that explores the structure-activity relationships crucial for optimizing biological activity . As a TZD derivative, this compound is of high interest in pharmaceutical research for constructing novel molecules with potential multifunctional biological activities. TZD-based structures are investigated primarily for their antidiabetic potential through activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Beyond this, the TZD scaffold is reported in scientific literature to possess a wide spectrum of other biological activities, including antimicrobial effects via potential inhibition of bacterial cytoplasmic Mur ligases, antioxidant properties through reactive oxygen species (ROS) scavenging, and significant anticancer and anti-inflammatory activities . The product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and ensure all usage complies with local institutional safety guidelines.

Properties

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

3-propan-2-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C6H9NO2S/c1-4(2)7-5(8)3-10-6(7)9/h4H,3H2,1-2H3

InChI Key

CUGWAHWCGMTXGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)CSC1=O

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Starting materials: 2,4-thiazolidinedione and isopropyl bromide (or other isopropyl halides)
  • Base: Potassium carbonate (K2CO3)
  • Solvent: DMF or ethanol
  • Conditions: Reflux, typically overnight (~80°C)
  • Workup: Evaporation of solvent followed by purification via flash column chromatography or recrystallization

This method yields 3-isopropylthiazolidine-2,4-dione as a yellow oil or solid, depending on purification and drying conditions.

Detailed Experimental Procedure and Characterization

A representative procedure from recent literature is as follows:

  • Dissolve 2,4-thiazolidinedione (500 mg, 4.3 mmol) in 5 mL of DMF.
  • Add potassium carbonate (1.1 equiv) and isopropyl bromide (1.1 equiv).
  • Stir the suspension at 80°C overnight.
  • After completion, evaporate the solvent under reduced pressure.
  • Purify the residue by flash column chromatography using petroleum ether/ethyl acetate (5:1) as eluent.
  • The product, 3-isopropylthiazolidine-2,4-dione, is obtained as a yellow oil in approximately 66% yield.

Spectroscopic Data:

Optimization and Variations in Preparation

  • Solvent choice: DMF is preferred for its polarity and ability to dissolve both reactants and base, promoting efficient alkylation. Ethanol has also been used, especially when milder conditions or greener solvents are desired.
  • Base: Potassium carbonate is commonly used; however, other bases like sodium hydride or cesium carbonate can be employed depending on reactivity and substrate sensitivity.
  • Alkylating agent: While isopropyl bromide is standard, isopropyl chloride or iodide can be used with adjustments in reaction time and temperature.
  • Temperature and time: Reflux (~80°C) overnight is typical; shorter times may be insufficient for complete conversion.

Representative Data Table of Alkylation Yields for 2,4-Thiazolidinedione Derivatives

Entry Alkyl Halide Product Yield (%) Physical State
1 Iodomethane 3-Methylthiazolidine-2,4-dione 82 White solid
2 Bromoethane 3-Ethylthiazolidine-2,4-dione 76 Colorless oil
3 1-Bromopropane 3-Propylthiazolidine-2,4-dione 74 Yellow oil
4 2-Bromopropane 3-Isopropylthiazolidine-2,4-dione 66 Yellow oil
5 1-Bromobutane 3-Butylthiazolidine-2,4-dione 72 Yellow oil

This table illustrates that the isopropyl derivative is obtained in moderate to good yield, consistent with steric and electronic effects of the alkylating agent.

Coupling and Further Functionalization

In some studies, 3-isopropylthiazolidine-2,4-dione has been used as an intermediate for further coupling reactions, such as condensation with aldehydes or acylation, to generate more complex derivatives with enhanced biological activity. These reactions typically proceed under mild conditions in phosphate buffer or organic solvents, with purification by chromatography.

Analytical and Purification Techniques

  • Purification: Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard.
  • Characterization: 1H and 13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and sometimes elemental analysis confirm structure and purity.
  • Additional techniques: UV-Vis and circular dichroism spectroscopy are employed when the compound is conjugated to biomolecules or for functional studies.

Summary of Research Findings on Preparation

  • The alkylation of 2,4-thiazolidinedione with isopropyl halides under basic conditions is a reliable and straightforward method to obtain 3-isopropylthiazolidine-2,4-dione.
  • Reaction conditions are mild, typically requiring reflux in DMF with potassium carbonate overnight.
  • Purification by chromatography yields the product in moderate to good yields (around 66%).
  • Spectroscopic data confirm the structure and purity of the compound.
  • This compound serves as a versatile intermediate for further chemical modifications aimed at pharmaceutical applications, especially as PPAR-γ agonists and other bioactive agents.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylthiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidine compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidine-2,4-dione Derivatives

5-Ethylidene-thiazolidine-2,4-dione
  • Structural Difference : Substitution at C-5 with an ethylidene group instead of isopropyl.
  • Biological Activity : Exhibits broad-spectrum antimicrobial and antitumor activity, attributed to the electron-withdrawing ethylidene group enhancing reactivity .
  • Synthetic Yield : Comparable to 3-isopropyl derivatives (70–75%) but requires harsher conditions for ethylidene introduction .
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione
  • Structural Difference: Incorporates a diisopropylaminoethyl group at C-3 and a methoxybenzylidene moiety at C-3.
  • Pharmacological Relevance : The methoxybenzylidene group enhances π-π stacking interactions, improving binding to biological targets like enzymes or receptors .
  • Synthetic Efficiency : Achieves 71% yield via a two-step protocol using KOH and 4-methoxybenzaldehyde, demonstrating cost-effectiveness .

Imidazolidine-2,4-dione Derivatives

3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7)
  • Core Difference : Replaces the thiazolidine sulfur with a nitrogen atom, forming an imidazolidine ring.
  • Biological Profile : Demonstrates acute cardiovascular effects in preclinical models, suggesting divergent target specificity compared to thiazolidine analogs .
  • Synthetic Pathway: Synthesized via Strecker synthesis (70–74% yield), highlighting the versatility of amino acid-based routes .
(5S)-3-Cyclopropyl-5-isopropyl-imidazolidine-2,4-dione
  • Stereochemical Complexity : Features a chiral center at C-5 (S-configuration) and a cyclopropyl group at N-3.

Substituent Effects on Pharmacological and Physicochemical Properties

C-3 Substitutions

  • Diisopropylaminoethyl Group: Introduces basicity, which may facilitate ionic interactions with target proteins (e.g., PPAR-γ in antidiabetic activity) .

C-5 Substitutions

  • Methoxybenzylidene : Increases planarity and π-π interactions, critical for DNA intercalation in anticancer activity .
  • Aryl Groups (e.g., 4-isopropylphenyl) : Improve binding affinity to hydrophobic pockets in enzymes, as seen in imidazolidine-dione derivatives .

Biological Activity

3-Isopropylthiazolidine-2,4-dione, a member of the thiazolidine-2,4-dione family, has garnered attention for its diverse biological activities, particularly in the fields of diabetes management and cancer therapy. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

3-Isopropylthiazolidine-2,4-dione is characterized by its thiazolidine ring structure, which plays a crucial role in its biological functions. The compound's structure allows it to interact with various biological targets, leading to its therapeutic effects.

Antidiabetic Activity

One of the most notable biological activities of 3-Isopropylthiazolidine-2,4-dione is its antidiabetic effect. Research has indicated that derivatives of thiazolidine-2,4-dione can significantly lower blood glucose levels. For instance, a study demonstrated that compound GB14 exhibited significant blood glucose-lowering activity and acted as an inhibitor of alpha-amylase, an enzyme involved in carbohydrate digestion .

The antidiabetic effects are primarily attributed to the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose metabolism and insulin sensitivity. This activation enhances glucose uptake in adipose tissues and improves insulin sensitivity .

Anti-inflammatory Properties

In addition to its antidiabetic effects, 3-Isopropylthiazolidine-2,4-dione derivatives have shown promising anti-inflammatory properties. Compound GB7 was identified as a potent anti-inflammatory agent, effectively reducing inflammatory markers such as TNF-α and IL-β in vitro .

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and oxidative stress markers. This suggests a dual role in managing both diabetes and associated inflammatory conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazolidine-2,4-dione derivatives. Novel compounds targeting vascular endothelial growth factor receptor 2 (VEGFR-2) have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For example, certain derivatives were tested against various cancer cell lines (HT-29, A-549, HCT-116) and showed significant growth inhibition .

The anticancer mechanisms involve the inhibition of VEGFR-2 signaling pathways that are critical for tumor angiogenesis and growth. Additionally, some compounds have been shown to induce apoptosis in cancer cells through intrinsic pathways .

Summary of Biological Activities

Activity TypeKey FindingsMechanism of Action
AntidiabeticSignificant blood glucose lowering; alpha-amylase inhibitionActivation of PPAR-γ
Anti-inflammatoryReduction in inflammatory markers (TNF-α, IL-β)Inhibition of pro-inflammatory cytokines
AnticancerInhibition of cancer cell growth (HT-29, A-549, HCT-116)Inhibition of VEGFR-2; induction of apoptosis

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